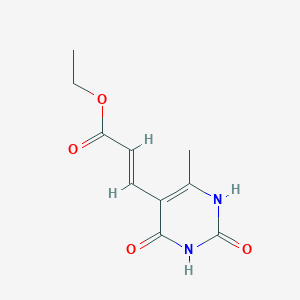
ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate is a chemical compound that belongs to the pyrimidine family. It is a synthetic compound that has gained attention in scientific research due to its potential in various applications.
Mechanism of Action
The mechanism of action of Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate is not fully understood. However, studies have shown that the compound has the ability to inhibit the growth of cancer cells and microbial infections by interfering with their metabolic processes.
Biochemical and Physiological Effects:
Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate has been found to have various biochemical and physiological effects. In vitro studies have shown that the compound has the ability to inhibit the growth of cancer cells and microbial infections. The compound has also been found to have antioxidant properties, which make it useful in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the significant advantages of Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate is that it is readily available and easy to synthesize. The compound is also stable and can be stored for extended periods without significant degradation. However, one of the limitations of the compound is that it is relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the use of Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate in scientific research. One of the significant future directions is in the development of new drugs for the treatment of cancer and microbial infections. The compound can also be used in the development of new antioxidants for the prevention of oxidative stress-related diseases. Additionally, the compound can be used in the development of new materials for use in various industrial applications.
Conclusion:
In conclusion, Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate is a synthetic compound that has gained attention in scientific research due to its potential in various applications. The compound can be synthesized through a multi-step process and has been found to have potential applications in medicinal chemistry, cancer treatment, and microbial infection treatment. The compound has several advantages and limitations, and there are several future directions for its use in scientific research.
Synthesis Methods
Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate can be synthesized through a multi-step process that involves the reaction of different chemical compounds. The synthesis method involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of sodium ethoxide to produce ethyl 2-cyano-3-oxobutanoate. The resulting compound is then reacted with guanidine in the presence of a base to produce Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate.
Scientific Research Applications
Ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate has been found to have potential applications in scientific research. One of the significant applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various biologically active compounds. The compound has also been studied for its potential use in the treatment of cancer and microbial infections.
properties
CAS RN |
28277-68-1 |
|---|---|
Product Name |
ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate |
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
ethyl (E)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-8(13)5-4-7-6(2)11-10(15)12-9(7)14/h4-5H,3H2,1-2H3,(H2,11,12,14,15)/b5-4+ |
InChI Key |
DGMCWSFLTABWGO-SNAWJCMRSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(NC(=O)NC1=O)C |
SMILES |
CCOC(=O)C=CC1=C(NC(=O)NC1=O)C |
Canonical SMILES |
CCOC(=O)C=CC1=C(NC(=O)NC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
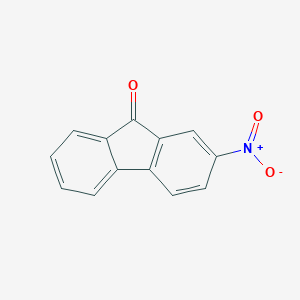
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)
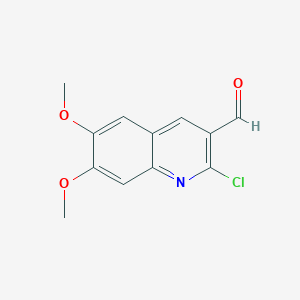





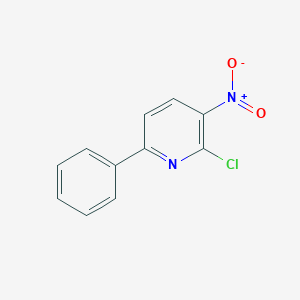
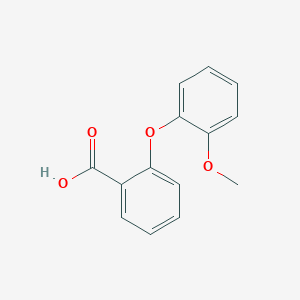

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
